8-Fluoroquinoline-3-carboxylic acid
Description
Contextualization within Quinolone and Fluoroquinolone Chemistry Research
The quinolone core, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry. The introduction of a carboxylic acid group at the 3-position and a fluorine atom at various positions on the quinoline (B57606) ring has given rise to the vast and clinically crucial class of fluoroquinolone antibiotics. 8-Fluoroquinoline-3-carboxylic acid is a key representative of this structural motif. nih.gov
The 4-quinolone-3-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This versatility stems from the specific arrangement of its functional groups, which can engage in various non-covalent interactions with biological macromolecules. The presence of the fluorine atom at the 8-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. sruc.ac.uk
Significance in Contemporary Medicinal Chemistry and Drug Discovery Research
This compound serves as a versatile synthon for the development of novel therapeutic agents beyond its traditional antibacterial applications. ontosight.ai The core structure is a key component in the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammatory conditions.
The 4-oxo-3-carboxylic acid moiety is often crucial for the biological activity of these derivatives, acting as a primary binding site for enzymes such as DNA gyrase and topoisomerase. nih.gov However, research has also explored modifications at this position to generate compounds with altered or novel mechanisms of action. The ability to chemically modify the quinoline ring at various positions allows for the fine-tuning of a compound's pharmacological properties, making this compound a valuable starting point for generating libraries of diverse molecules for high-throughput screening and lead optimization in drug discovery programs. nih.gov
Overview of Key Research Areas and Trends
Current research involving this compound and its derivatives is multifaceted, extending into several promising therapeutic areas. A significant trend is the "repositioning" of fluoroquinolone scaffolds from antibacterial to anticancer agents. nih.gov Researchers are actively exploring the synthesis of novel derivatives with potent cytotoxic activity against various cancer cell lines. mdpi.com These efforts often involve modifications at the C-7 position of the quinoline ring to introduce different substituents that can enhance anticancer efficacy.
Another prominent research avenue is the development of antiviral agents. For instance, derivatives of fluoroquinolone-3-carboxylic acids have been synthesized and evaluated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.govtandfonline.com Furthermore, the scaffold is being utilized to create inhibitors for other important cellular targets, such as Aurora A kinase, which is implicated in cancer progression. nih.govnih.gov The synthesis of hybrid molecules, where the fluoroquinolone core is combined with other pharmacologically active moieties, is also a growing trend aimed at developing multifunctional drugs with improved therapeutic profiles. mdpi.com
Detailed Research Findings
The following tables summarize key research findings on derivatives of fluoroquinoline-3-carboxylic acids, showcasing their diverse biological activities.
Table 1: Antibacterial Activity of Fluoroquinolone Derivatives
| Compound Description | Target Organism(s) | Key Findings | Reference(s) |
| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Gram-positive and Gram-negative bacteria | Showed good inhibitory activity, particularly against Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus agalactiae. | orientjchem.org |
| 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids | Gram-positive and Gram-negative organisms | Some derivatives showed a broader spectrum and more potent activity than the antibiotic cinoxacin. | capes.gov.brnih.gov |
| 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (93i) | Pseudomonas aeruginosa | Exhibited potent antibacterial activity with a reported MIC value of 460 nM. | mdpi.com |
Table 2: Anticancer Activity of Fluoroquinolone Derivatives
| Compound Description | Cancer Cell Line(s) | Mechanism of Action / Key Findings | Reference(s) |
| Ciprofloxacin-ortho-phenol chalcone (B49325) derivative | A549 lung cancer and HepG2 hepatoma cells | Inhibited topoisomerase I and II; showed IC₅₀ values of 27.71 µM (A549) and 22.09 µM (HepG2). | mdpi.com |
| Ciprofloxacin-thiazolidine-2,4-dione derivative (Compound 24) | LOX IMVI human melanoma cells | Demonstrated significant anticancer activity with an IC₅₀ value of 25.4 µM. | nih.gov |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | MCF-7 breast cancer cells | Acted as an Aurora A kinase inhibitor, arrested the cell cycle at the G1 phase, and induced apoptosis. Showed an IC₅₀ of 168.78 µM. | nih.govnih.gov |
Table 3: Antiviral (Anti-HIV-1) Activity of Fluoroquinolone Derivatives
| Compound Description | Target | Key Findings | Reference(s) |
| 5-Fluoroquinolone-3-carboxylic acid derivatives | HIV-1 wild-type and mutant strains | Showed anti-HIV activity with EC₅₀ values ranging from 0.032 to 29.85 μΜ. Compound 4e was the most active (EC₅₀ = 0.032 μM). | nih.govtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIXNPZATTWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562888 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-53-6 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways for 8 Fluoroquinoline 3 Carboxylic Acid
Advanced Synthetic Strategies and Innovations
Recent advancements in chemical synthesis have led to the development of novel approaches for producing 8-Fluoroquinoline-3-carboxylic acid. These methods aim to overcome the limitations of traditional synthetic routes, such as harsh reaction conditions and the use of hazardous materials.
The principles of green chemistry are increasingly being applied to the synthesis of fluoroquinolones to create more environmentally friendly and cost-effective processes. sruc.ac.uk Traditional methods often involve the use of expensive and harmful solvents and reagents, leading to significant waste and potential environmental damage. sruc.ac.uk Green chemistry seeks to address these issues by designing processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key aspects of green chemistry in this context include the use of safer solvents, renewable feedstocks, and biocatalysis. researchgate.net The development of greener synthetic routes for fluoroquinolones is driven by the need for sustainability at a molecular level, aiming for processes that are both economically viable and beneficial for human health and the environment. sruc.ac.uk
Catalytic methods play a crucial role in modern organic synthesis. While specific applications of nanoporous isopolyoxomolybdate catalysts in the synthesis of this compound are not extensively detailed in the provided results, the broader field of catalysis is central to developing efficient synthetic pathways for related compounds. The use of various catalysts is a key strategy in green chemistry to improve reaction rates and yields while minimizing waste. sruc.ac.uk
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reaction times and yields. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to faster and more efficient transformations compared to conventional heating methods. mdpi.comnih.gov For the synthesis of heterocyclic compounds like quinazolinones, microwave-assisted methods have been shown to be effective, even for less reactive substrates. rsc.org This approach is considered a green technology as it can reduce energy consumption and the use of chemicals, promoting the development of sustainable and high-throughput synthetic processes. mdpi.com
The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in the development of any chemical compound. nih.gov This process, known as scale-up, involves increasing the production volume while ensuring the process remains stable and the product's integrity is maintained. nih.gov For pharmaceutical intermediates, this requires careful planning and optimization of each step to ensure consistency and compliance with regulatory standards. nih.govribbitt.com The scale-up of a synthesis process often involves moving from gram-scale laboratory batches to kilogram or even metric ton production for commercial supply. ribbitt.comacs.org This requires robust infrastructure, including large-scale reactors and purification equipment, to handle the increased volumes safely and efficiently. ribbitt.com The logistical challenges of sourcing large quantities of starting materials and managing the supply chain are also significant considerations during scale-up. acs.org
Precursor Synthesis and Intermediate Derivatization
The synthesis of complex molecules like this compound relies on the availability of key precursors and the ability to perform specific chemical transformations on intermediate compounds.
A crucial intermediate in the synthesis of certain fluoroquinolone derivatives is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also referred to as Synthon 3. researchgate.net The preparation of this synthon is a key step that often involves a multi-step synthetic sequence. Research has focused on the large-scale preparation of this intermediate to facilitate the synthesis of new 8-nitrofluoroquinolone models. researchgate.net The synthesis of related compounds, such as 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, can be achieved through various routes, for example, by reacting ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate with sodium hydride in dioxane, followed by hydrolysis. prepchem.com
Preparation of 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester
The synthesis of 4-amino-8-fluoroquinoline-3-carboxylic acid ethyl ester can be conceptualized through established quinoline (B57606) synthesis routes, such as the Gould-Jacobs reaction. This pathway typically involves the reaction of a substituted aniline (B41778) with an alkoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chemical modification.
A plausible synthetic route would begin with 2-fluoro-6-nitroaniline. This starting material would first be condensed with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate, upon heating, would undergo cyclization to form ethyl 8-fluoro-4-hydroxy-6-nitroquinoline-3-carboxylate. The hydroxyl group at the C-4 position can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. This is followed by amination, where the chloro group is displaced by an amino group, and finally, reduction of the nitro group at the C-6 position would yield a related amino-substituted quinoline. While a direct synthesis for the title compound is not explicitly detailed in the provided results, the synthesis of related 4-hydroxy-quinoline-3-carboxylic acids is known, often involving the reaction of anilines with alkoxymethylenemalonic esters followed by cyclization. google.comacs.org The existence of 4-amino-8-fluoroquinoline-3-carboxylic acid as a commercially available compound suggests that established, high-yield synthetic procedures are in place. bldpharm.com
Derivatization from 2-amino-5-fluorophenyl glyoxylic acid
The synthesis of quinoline-4-carboxylic acids can be achieved through methods like the Doebner, Pfitzinger, or Friedländer reactions. researchgate.netpharmaguideline.com A synthetic pathway to an this compound derivative starting from a compound related to 2-amino-5-fluorophenyl glyoxylic acid can be envisioned using a Pfitzinger-type reaction.
In a typical Pfitzinger reaction, isatin (B1672199) or a derivative is condensed with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. pharmaguideline.com For the synthesis of an this compound derivative, one could hypothetically start with an appropriately substituted isatin, such as 4-fluoroisatin. Reaction of this isatin with a suitable carbonyl compound and a base would lead to the formation of the quinoline ring system with a carboxylic acid at the C-4 position and a fluorine atom at the C-8 position of the resulting quinoline. The specific placement of the carboxylic acid at the C-3 position as requested would necessitate a modification of the classical Pfitzinger reaction or the use of an alternative cyclization strategy.
Functional Group Transformations and Derivatization at C-3, C-7, and C-8 Positions
The functionalization of the this compound scaffold is crucial for developing new chemical entities with diverse properties. The carboxylic acid at the C-3 position, along with the potential for substitution at the C-7 and C-8 positions, provides multiple handles for chemical modification.
The carboxylic acid group at the C-3 position of this compound is readily converted into amides. This transformation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. mdpi.com The direct coupling of the carboxylic acid with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common method. libretexts.org For instance, 8-aminoquinoline (B160924) amides have been synthesized by reacting the corresponding triterpenoic acid chloride with 8-aminoquinoline in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
Amination reactions, particularly at the C-7 position, are also synthetically important. A common strategy involves the nucleophilic aromatic substitution of a halogen atom, typically chlorine, at the C-7 position with an amine. For example, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to react with various amines, such as n-butylamine and 2-aminopyridine, in the presence of a base like sodium hydrogen carbonate to yield the corresponding 7-amino derivatives. mdpi.com
Table 1: Examples of Amidation and Amination Reactions
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Triterpenoic acid | 1. Oxalyl chloride, DCM; 2. 8-Aminoquinoline, Et3N, DMAP, DCM, 0-5 °C to rt | Triterpenoic acid 8-aminoquinoline amide | mdpi.com |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | n-Butylamine, NaHCO3, 50% aq. EtOH, 40-45 °C | 7-(Butylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | mdpi.com |
The carboxylic acid at the C-3 position can be converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Conversely, esters of this compound can be hydrolyzed back to the parent carboxylic acid. youtube.com This hydrolysis can be carried out under acidic or basic conditions. libretexts.orgmnstate.edu
For example, the hydrolysis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate to its corresponding carboxylic acid has been achieved using methanolic HCl. mdpi.com Similarly, a one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis to yield the final carboxylic acid products. researchgate.net
Table 2: Esterification and Hydrolysis Reactions
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrolysis | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Methanolic HCl | 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | mdpi.com |
| Hydrolysis | Ethyl 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylate derivatives | Basic or acidic hydrolysis | 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives | researchgate.net |
Alkylation reactions can be performed at various positions on the this compound scaffold. N-alkylation can occur at the quinoline nitrogen. For instance, N-propargylation of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has been reported. researchgate.net Catalytic reductive alkylation of amines with carboxylic acids represents another route to N-alkylated products. rsc.org
O-alkylation is relevant for derivatives containing a hydroxyl group, such as 8-hydroxyquinoline (B1678124). The hydroxyl group can be alkylated using alkyl halides in the presence of a base. For example, substituted 8-hydroxyquinolines have been alkylated with 1,3-dibromopropane. nih.gov
C-alkylation has been demonstrated at the C-3 position of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid esters through a modified Mannich reaction, leading to alkoxymethylated products. nih.gov
Table 3: Examples of Alkylation Reactions
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Propargyl bromide | N-Propargylated quinolone ester | researchgate.net |
| O-Alkylation | Substituted 8-hydroxyquinoline | 1,3-Dibromopropane, aq. NaOH, TBAI, DCM | Mono-halogenated intermediate | nih.gov |
The introduction of halogen atoms and nitro groups onto the quinoline ring can significantly modify the electronic properties and reactivity of the molecule. Nitration of a fluoroquinolone nucleus has been achieved using fuming nitric acid to introduce a nitro group at the C-8 position. mdpi.com This process is a key step in the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. mdpi.com
Halogenation can also be performed at various positions. For instance, chlorination of 2-alkyl-8-hydroxyquinoline using N-chlorosuccinimide (NCS) under acidic conditions yields the corresponding 2-alkyl-5,7-dichloro-8-hydroxyquinoline. nih.gov The synthesis of 8-bromo-3-fluoroquinoline-4-carboxylic acid has also been reported, indicating that bromination at the C-8 position is a feasible transformation. bldpharm.com
Table 4: Halogenation and Nitration Reactions
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | Fluoroquinolone nucleus | Fuming HNO3 | 8-Nitrofluoroquinolone derivative | mdpi.com |
Cyclization Reactions and Heterocycle Annulation
The construction of the quinoline core is a critical step in the synthesis of this compound. This is most commonly achieved through cyclization reactions, where a substituted aniline precursor undergoes intramolecular ring closure to form the bicyclic quinoline system. A prominent and widely employed method for this transformation is the Gould-Jacobs reaction. This reaction, along with the subsequent hydrolysis, provides a direct pathway to the target molecule.
The Gould-Jacobs reaction sequence begins with the condensation of a substituted aniline, in this case, 2-fluoroaniline, with diethyl ethoxymethylenemalonate (DEEMM). This initial step forms an intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate. This intermediate is then subjected to thermal cyclization, a key heterocycle annulation step, to yield the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. The high temperature of this reaction facilitates an intramolecular electrophilic attack from one of the ester carbonyl groups onto the aniline ring, followed by the elimination of ethanol (B145695) to form the quinoline ring system.
The resulting product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, is an important precursor. The final step to obtain this compound involves the hydrolysis of the ester group at the C-3 position. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid.
A general pathway for the synthesis of related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives involves the ring closure of a substituted aminopropenoate with a suitable base, such as potassium t-butoxide, to form the quinoline ester, which is then hydrolyzed to the final carboxylic acid product.
The following table outlines the key steps and intermediates in the synthesis of this compound via the Gould-Jacobs reaction pathway.
| Step | Reactants | Key Intermediates | Product | Reaction Type |
| 1 | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEMM) | Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Condensation & Thermal Cyclization (Gould-Jacobs) |
| 2 | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, Sodium Hydroxide | - | This compound | Hydrolysis |
Biological Activity and Pharmacological Potential of 8 Fluoroquinoline 3 Carboxylic Acid and Its Derivatives
Mechanisms of Action in Biological Systems
The pharmacological effects of 8-fluoroquinoline-3-carboxylic acid and its derivatives are deeply rooted in their ability to interfere with fundamental cellular processes. These compounds, belonging to the broader class of quinolones, exhibit a range of biological activities primarily centered on their interaction with key enzymes involved in DNA maintenance and replication. wikipedia.orgontosight.ai
Interaction with DNA Gyrase and Topoisomerase Enzymes
The primary mechanism of action for quinolone antibiotics, including derivatives of this compound, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. nih.gov
DNA gyrase, a primary target in many Gram-negative bacteria, introduces negative supercoils into DNA, a process vital for initiating replication. researchgate.netnih.gov Topoisomerase IV, conversely, is the main target in many Gram-positive bacteria and is responsible for decatenating daughter chromosomes after replication. wikipedia.orgoup.com
Quinolones bind to the enzyme-DNA complex, specifically at the interface between the protein and the cleaved DNA near the active site tyrosine. nih.gov This interaction stabilizes a transient intermediate where the DNA is broken, and the enzyme is covalently attached. nih.govresearchgate.net By preventing the subsequent resealing of the DNA strands, the drug-enzyme-DNA complex acts as a physical barrier, effectively halting the progression of the replication fork and transcription complexes. nih.govoup.com This stabilization of the cleavage complex is a hallmark of their action as topoisomerase poisons. nih.govnih.gov
The potency against each enzyme can vary. Generally, many quinolones show greater activity against DNA gyrase in Gram-negative bacteria and against topoisomerase IV in Gram-positive bacteria. oup.comnih.gov However, some newer fluoroquinolones exhibit more balanced activity against both enzymes. oup.com
Inhibition of DNA Replication and Repair Processes
By trapping DNA gyrase and topoisomerase IV in a covalent complex with DNA, this compound derivatives effectively block DNA replication and transcription. researchgate.netnih.gov The stabilized complex obstructs the movement of the replication machinery along the DNA template, leading to a rapid inhibition of DNA synthesis. nih.govoup.com
This blockage can lead to the accumulation of double-strand DNA breaks, which are highly lethal to the bacterial cell. wikipedia.orgnih.gov The generation of these breaks triggers the bacterial SOS response, a DNA repair system. nih.gov However, if the damage is too extensive for the repair systems to handle, it ultimately leads to cell death. nih.govnih.gov The bactericidal nature of these compounds is directly linked to the formation of these permanent DNA breaks. nih.govnih.gov
Modulatory Effects on miRNA Maturation Pathways
Recent research has unveiled a novel mechanism of action for some quinolone derivatives: the modulation of microRNA (miRNA) maturation. nih.gov MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. nih.gov Their biogenesis is a multi-step process, with a key step being the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs by the enzyme Dicer in the cytoplasm. nih.gov
Certain fluoroquinolone derivatives have been identified as small-molecule inhibitors of specific miRNAs, such as miRNA-21, which is often overexpressed in various cancers. nih.gov These compounds can bind to the pre-miRNA structure, inhibiting its maturation into the functional miRNA. nih.gov This inhibition can restore the expression of tumor-suppressor genes that are normally silenced by the miRNA, thereby exerting anti-cancer effects. nih.gov For example, the quinolone derivative A36 has been shown to be a potent and specific inhibitor of miRNA-21. nih.gov Conversely, some quinolones like enoxacin (B1671340) have been found to enhance miRNA maturation, which can be beneficial in contexts where miRNA processing is impaired. acs.org
Mechanisms related to Oxidative Stress and Cell Death Induction
The cellular turmoil caused by the inhibition of DNA replication and the accumulation of DNA damage can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. nih.gov This increased oxidative stress can further damage cellular components, including DNA, lipids, and proteins, contributing to cell death. nih.govnih.gov
The accumulation of DNA breaks and the subsequent cellular stress can trigger programmed cell death pathways, or apoptosis, in both bacterial and, in some contexts, cancer cells. nih.govmdpi.com In cancer research, for instance, some quinazoline-based carboxylic acid derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle and activating cell death pathways. mdpi.com The induction of oxidative stress is a potential mechanism by which some of these compounds exert their cytotoxic effects.
Antimicrobial Research and Activity
The core application of this compound derivatives lies in their potent antimicrobial properties. As part of the fluoroquinolone class of antibiotics, they exhibit a broad spectrum of activity against a variety of bacterial pathogens. wikipedia.orgnih.gov
Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative bacteria)
Fluoroquinolones are known for their effectiveness against both Gram-positive and Gram-negative bacteria. wikipedia.orgla.gov The introduction of a fluorine atom, as in this compound, significantly enhances their antibacterial activity compared to their non-fluorinated predecessors. wikipedia.orgnih.gov
Gram-negative bacteria: These compounds are highly potent against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family (such as Escherichia coli), Haemophilus influenzae, Neisseria species, and Pseudomonas aeruginosa. nih.govla.gov The primary target in these organisms is typically DNA gyrase. wikipedia.orgnih.gov
Gram-positive bacteria: While earlier quinolones had limited activity against Gram-positive bacteria, later-generation fluoroquinolones demonstrate improved efficacy against organisms like Staphylococcus aureus and Streptococcus pneumoniae. wikipedia.orgoup.com In these bacteria, topoisomerase IV is often the more susceptible target. wikipedia.orgoup.com
The antibacterial efficacy of specific derivatives can be influenced by the various substituents on the quinolone ring. nih.gov For instance, research on 8-hydroxyquinoline (B1678124) derivatives showed that the nature of the substituent on an attached phenyl ring could significantly impact antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected Fluoroquinolone Derivatives
| Compound/Class | Target Organism Type | Primary Enzyme Target(s) | General Efficacy |
| Fluoroquinolones (general) | Gram-negative bacteria | DNA gyrase | High potency nih.govla.gov |
| Fluoroquinolones (general) | Gram-positive bacteria | Topoisomerase IV | Moderate to high potency wikipedia.orgoup.com |
| Ciprofloxacin (B1669076) | P. aeruginosa | DNA gyrase | Remains the most active quinolone la.gov |
| Newer Fluoroquinolones | S. pneumoniae (penicillin-resistant) | DNA gyrase & Topoisomerase IV | Enhanced activity la.gov |
Structure-Activity Relationships (SAR) for Antimicrobial Potency
The antimicrobial potency of quinolone derivatives is intricately linked to their chemical structure. The core scaffold of 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid is fundamental to their antibacterial action. Key structural features that dictate the antimicrobial spectrum and potency include:
The Carboxylic Acid and Carbonyl Groups : The carboxylic acid group at position 3 and the carbonyl group at position 4 are essential for the antibacterial activity of quinolones. These groups are involved in the chelation of metal ions and interaction with the target enzymes, DNA gyrase and topoisomerase IV. nih.govbldpharm.com
Substituents at Position 1 : The substituent at the N-1 position plays a significant role in determining the potency and spectrum of activity. For instance, the introduction of a cyclopropyl (B3062369) group at N-1, as seen in ciprofloxacin, enhances antibacterial activity. advancedbiochemicals.com
Fluorine Atom at Position 6 : The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass and significantly broadens the antibacterial spectrum to include both Gram-negative and some Gram-positive bacteria. nih.gov
Substituents at Position 7 : Modifications at the C-7 position have been a major focus of research to enhance potency. The introduction of a piperazinyl group at this position, as in ciprofloxacin and norfloxacin, has proven to be highly effective. advancedbiochemicals.com Further substitutions on the piperazine (B1678402) ring can modulate the compound's properties.
Substituents at Position 8 : The substituent at the C-8 position can influence the compound's activity and pharmacokinetic properties. For example, an 8-nitro substitution has been explored in the development of new fluoroquinolone derivatives. advancedbiochemicals.com
Lipophilicity is another critical parameter influencing the ability of these compounds to traverse bacterial membranes and bind to their targets. mdpi.com The interplay of these structural elements allows for the fine-tuning of the antimicrobial properties of this compound derivatives.
Investigations into Drug Resistance Mechanisms
The emergence of bacterial resistance to quinolone antibiotics is a significant clinical concern. The primary mechanisms of resistance include:
Target Enzyme Mutations : Mutations in the genes encoding the target enzymes, DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE), are a major cause of resistance. nih.govnih.gov These mutations decrease the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby reducing the drug's effectiveness. sigmaaldrich.com
Reduced Drug Accumulation : Bacteria can develop resistance by decreasing the intracellular concentration of the antibiotic. This is achieved through two main strategies:
Decreased Uptake : Alterations in the bacterial cell wall, such as modifications of porin channels in Gram-negative bacteria, can limit the entry of fluoroquinolones into the cell. sigmaaldrich.com
Increased Efflux : Overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, is a common resistance mechanism. nih.govnih.gov Several families of efflux pumps, such as the RND family in Pseudomonas aeruginosa, contribute to fluoroquinolone resistance. nih.gov
Plasmid-Mediated Resistance : The acquisition of resistance genes on plasmids offers another avenue for bacteria to evade the action of quinolones. These plasmids can carry genes such as:
qnr : Encodes proteins that protect DNA gyrase and topoisomerase IV from quinolone binding. nih.gov
aac(6')-Ib-cr : Encodes an enzyme that acetylates the piperazinyl group of certain fluoroquinolones, reducing their activity. nih.gov
qepA : Encodes an efflux pump that expels the antibiotic from the cell. nih.gov
The development of resistance can be a stepwise process, with initial low-level resistance due to a single mutation or efflux pump overexpression, which can then facilitate the acquisition of further mutations leading to higher levels of resistance. nih.gov
Antifungal Activity and Amylolytic Agent Research
In addition to their well-established antibacterial properties, derivatives of this compound have demonstrated potential as antifungal agents. nih.gov Research has shown that certain quinolone derivatives exhibit activity against various fungal species. For instance, some synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids displayed weak antifungal activity. mdpi.com
Specifically, compounds derived from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid have shown promising antifungal activity against Candida albicans. ontosight.ai The introduction of different substituents can modulate this activity. For example, 8-hydroxyquinoline derivatives have also been investigated, and the position of the hydroxyl group was found to affect antifungal efficacy, with derivatives having the hydroxyl group at position 8 being more active. researchgate.net
Currently, there is a lack of available research data on the specific amylolytic activity or potential for amylase inhibition by this compound and its derivatives.
Anticancer Research and Antiviral Activity
The anticancer potential of fluoroquinolone derivatives has garnered significant attention. sigmaaldrich.com These compounds exert their antitumor effects through various mechanisms:
Inhibition of Eukaryotic Topoisomerase II : Similar to their action on bacterial DNA gyrase, fluoroquinolones can inhibit the eukaryotic equivalent, topoisomerase II. This enzyme is crucial for DNA replication and transcription in cancer cells. Inhibition of topoisomerase II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). sigmaaldrich.com This mechanism is shared by several established anticancer drugs. sigmaaldrich.com
Mitochondrial Dysfunction : The structural similarities between mitochondria and bacteria may explain why fluoroquinolones can induce mitochondrial injury. This can lead to disruptions in the respiratory chain, depletion of intracellular ATP, and the induction of apoptosis. sigmaaldrich.com Cell cycle arrest, often in the S and G2/M phases, is a common consequence of this mitochondrial damage. sigmaaldrich.com
Aurora Kinase Inhibition : Certain quinazoline-based derivatives have been identified as inhibitors of Aurora A kinase, a key regulator of cell division that is often overexpressed in human cancers. mdpi.com For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been shown to be a selective inhibitor of Aurora A kinase, leading to cell cycle arrest in the G1 phase and apoptosis. mdpi.com
Induction of Apoptosis : The culmination of the above mechanisms is often the induction of apoptosis in cancer cells. This has been observed in various cancer cell lines, including breast and bladder cancer. sigmaaldrich.com
The lipophilicity of these compounds appears to play a role in their antitumor efficacy, with increased lipophilicity often correlating with stronger cytotoxic effects against cancer cells. sigmaaldrich.com
MicroRNAs (miRNAs) are small non-coding RNAs that play a pivotal role in regulating gene expression and are often dysregulated in cancers, including ovarian cancer. The processing of miRNAs can be a target for pharmacological intervention.
Recent research has identified quinolone derivatives as modulators of miRNA maturation. A study focusing on an in-house quinolone library led to the discovery of a derivative, referred to as compound 33 , which exhibits anti-ovarian cancer activity. This compound demonstrated a synergistic effect with cisplatin (B142131) in cisplatin-resistant ovarian cancer cells.
The mechanism of action of compound 33 involves binding to the TRBP (TAR RNA-binding protein), a component of the Dicer complex which is essential for miRNA processing. This binding modulates the maturation of both siRNA and miRNA. Notably, compound 33 showed a stronger binding affinity for TRBP and greater potency against ovarian cancer cells compared to enoxacin, another quinolone known to modulate miRNA maturation. This highlights the potential of developing novel anti-ovarian cancer agents based on the this compound scaffold with a unique mechanism of action targeting oncogenic miRNA pathways.
Fluoroquinolone derivatives have been investigated for their antiviral properties against a range of viruses.
Anti-HIV Activity
Several quinolone-3-carboxylic acid derivatives have shown promise as anti-HIV agents, primarily by targeting the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host genome.
Integrase Inhibition : A series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated for their anti-HIV-1 activity. The most active compound in this series, compound 4e , exhibited potent activity against both wild-type and a mutant strain of the virus. The structure-activity relationship studies indicated that the nature of the substituent at the N-1 position of the quinolone core significantly influences antiviral activity.
Modulation of miRNA Processing : The fluoroquinolone enoxacin has been shown to inhibit HIV-1 replication. This effect is thought to be, at least in part, mediated by its ability to modulate the processing of certain miRNAs that are related to HIV-1, such as hsa-miR-132. The presence of the 6-fluoro and 7-piperazin-1-yl substituents on enoxacin appears to be crucial for this activity.
Anti-HCV Activity
Fluoroquinolones have been reported to possess antiviral properties against RNA viruses, including the Hepatitis C Virus (HCV). However, their clinical utility in this context appears to be limited. A study involving patients with advanced liver disease secondary to chronic HCV who were treated with ciprofloxacin showed that their HCV-RNA levels remained largely unchanged. Another study with ofloxacin (B1677185) in patients with chronic hepatitis C showed a decrease in HCV-RNA levels in some patients, particularly those with milder disease. These findings suggest that while there is a basis for antiviral activity, the efficacy of currently available fluoroquinolones as a standalone therapy for HCV, especially in advanced stages, is not well-established.
Anti-COVID-19 Activity
In the wake of the COVID-19 pandemic, fluoroquinolones were considered as potential repurposed therapies for SARS-CoV-2 infection due to their known antiviral activity against other RNA viruses.
In Vitro Studies : In vitro studies have shown that several fluoroquinolones, including enoxacin, ciprofloxacin, levofloxacin, and moxifloxacin (B1663623), can suppress SARS-CoV-2 replication at high micromolar concentrations in cell culture. Enoxacin demonstrated the lowest effective concentration in these studies.
Molecular Docking Studies : In silico molecular docking studies have suggested that fluoroquinolones like enoxacin, ciprofloxacin, and moxifloxacin could potentially inhibit the SARS-CoV-2 main protease.
Related Indole Derivatives : Research on other carboxylic acid derivatives, such as an indole-3-carboxylic acid derivative, has also shown promising in vitro antiviral activity against SARS-CoV-2, suggesting that this chemical class holds potential for the development of anti-COVID-19 drugs.
While these findings are of interest, the concentrations required for antiviral activity in vitro are often high, and further research is needed to determine the clinical relevance of these observations.
Data Tables
Table 1: Investigated Anticancer Activity of a Quinolone Derivative
| Compound | Target Cancer | Key Findings | Reference |
|---|
| Compound 33 | Ovarian Cancer | - Anti-ovarian cancer activity against distinct cell lines (GI50 values 13.52–31.04 μM)- Synergistic effect with cisplatin in resistant cells- Binds to TRBP (KD = 4.09 μM), modulating miRNA maturation | |
Table 2: Investigated Anti-HIV Activity of Fluoroquinolone Derivatives
| Compound/Class | Proposed Mechanism | Key Findings | Reference |
|---|---|---|---|
| 5-Fluoroquinolone-3-carboxylic acids | HIV-1 Integrase Inhibition | - Compound 4e showed potent activity against wild-type (EC50 = 0.032 μM) and mutant HIV-1 (EC50 = 0.082 μM) |
| Enoxacin | Modulation of miRNA processing | - Strong anti-HIV-1 effect in CEM-SS cells- Modulated hsa-miR-132-3p expression levels | |
Other Investigated Biological Activities
The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives with potential pharmacological significance. Modifications at different positions of the quinoline (B57606) ring can lead to compounds with diverse biological profiles.
Anti-inflammatory Properties
The investigation into the anti-inflammatory potential of quinoline derivatives has been a subject of interest. However, specific studies focusing exclusively on the anti-inflammatory properties of derivatives of this compound are not extensively documented in publicly available scientific literature. While some quinoline-3-carboxylic acids have shown anti-inflammatory effects, direct evidence and detailed research findings for the 8-fluoro substituted analogues remain limited. Research on related quinoline structures suggests that the anti-inflammatory activity may be linked to the inhibition of inflammatory mediators, but specific data for this compound derivatives is not available.
Hypoglycemic Activity
The potential for quinoline derivatives to influence blood glucose levels has been another area of exploratory research. A study on various heterocyclic carboxylic acid derivatives did investigate hypoglycemic actions, but it did not specifically include or identify derivatives of this compound. Therefore, there is currently a lack of direct scientific evidence to support the hypoglycemic activity of this particular class of compounds. Further research would be necessary to determine if derivatives of this compound possess any significant glucose-lowering effects.
Antitrypanosomal and Antimalarial Activities
The fight against parasitic diseases such as trypanosomiasis and malaria has led to the screening of a wide range of chemical compounds. Quinolines, in general, have a well-established history in antimalarial therapy. However, specific research on the antitrypanosomal and antimalarial activities of derivatives of this compound is sparse.
Similarly, while 8-aminoquinolines are a known class of antimalarial drugs, these are structurally distinct from the this compound derivatives that are the focus of this article. The substitution of the amino group at the 8-position is crucial for the antimalarial activity of those compounds. There is a lack of specific studies evaluating the antimalarial potential of derivatives synthesized from this compound.
Advanced Analytical Methodologies for 8 Fluoroquinoline 3 Carboxylic Acid in Research
Spectroscopic Characterization in Research
Spectroscopic methods provide detailed information about the molecular structure and functional groups of 8-fluoroquinoline-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR spectroscopy, the proton of the carboxylic acid group is highly distinctive, typically appearing far downfield in the 10–12 ppm region due to significant deshielding. libretexts.org This signal often presents as a broad singlet because of hydrogen bonding, and it disappears upon the addition of D₂O due to proton exchange. libretexts.org Protons on the quinoline (B57606) ring system exhibit complex splitting patterns in the aromatic region, while protons on any carbon adjacent to the carboxylic acid group would be expected to absorb in the 2-3 ppm range. libretexts.org
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically deshielded, with a chemical shift generally appearing between 160-180 ppm. libretexts.org The remaining carbon atoms of the quinoline core would produce a series of signals in the aromatic region of the spectrum. The specific positioning of the fluorine atom at the C-8 position induces characteristic shifts and coupling constants for adjacent carbon and proton nuclei, which are critical for unambiguous structural confirmation. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on general principles for carboxylic acids and quinoline derivatives. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxyl Proton | ¹H | 10.0 - 12.0 | Broad singlet, exchanges with D₂O. libretexts.org |
| Aromatic Protons | ¹H | 7.0 - 9.0 | Complex multiplet patterns characteristic of the quinoline ring. |
| Carboxyl Carbon | ¹³C | 160 - 180 | Deshielded due to the electronegative oxygen atoms. libretexts.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid group. A very broad absorption band is typically observed in the region of 3500–2500 cm⁻¹, which is indicative of the O-H stretching vibration within a hydrogen-bonded dimer. libretexts.org Additionally, a strong, sharp absorption band appears around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. libretexts.org Absorptions related to the C=C and C=N bonds of the quinoline ring system are also expected in the 1600–1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3500 | Very Broad |
| Carbonyl | C=O Stretch | ~1710 | Strong, Sharp |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 191.16 g/mol . sigmaaldrich.com In mass spectrometry analysis, particularly with electrospray ionization (ESI), the molecule can be observed as various adducts. In positive ion mode, it may be detected as the protonated molecule [M+H]⁺ at an m/z of 192.04553. uni.lu In negative ion mode, which is often favored for molecules containing acidic carboxyl groups, it is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 190.03097. uni.luresearchgate.net High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula, C₁₀H₆FNO₂. sigmaaldrich.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Mode | Predicted m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₇FNO₂⁺ | Positive | 192.04553 |
| [M+Na]⁺ | C₁₀H₆FNNaO₂⁺ | Positive | 214.02747 |
| [M-H]⁻ | C₁₀H₅FNO₂⁻ | Negative | 190.03097 |
| [M+HCOO]⁻ | C₁₁H₇FNO₄⁻ | Negative | 236.03645 |
Data sourced from PubChemLite. uni.lu
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from impurities or from other components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. akjournals.com This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. akjournals.commdpi.com The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. akjournals.com Detection is commonly performed using a UV detector, as the quinoline ring system provides strong chromophores; detection wavelengths for similar compounds are often set around 265-280 nm. akjournals.com This method allows for the determination of purity and the quantification of the compound in various samples.
Table 4: Typical RP-HPLC Parameters for Fluoroquinolone Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) akjournals.com |
| Mobile Phase | Phosphate Buffer / Methanol or Acetonitrile akjournals.com |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~265-280 nm akjournals.com |
| Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This hybrid technique is particularly valuable for analyzing this compound in complex biological or environmental matrices. rsc.org The LC component, typically a UHPLC system for faster analysis and better resolution, separates the target compound from matrix interferences using conditions similar to those in standard HPLC. nih.gov The eluent is then directed into a mass spectrometer, often equipped with an ESI source. researchgate.net Operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, LC-MS provides exceptional sensitivity and specificity, allowing for trace-level detection and unambiguous identification of the compound. mdpi.com The use of ESI in negative mode to monitor the [M-H]⁻ ion is a common strategy for carboxylic acids. researchgate.net
Table 5: Common LC-MS System Configuration for Carboxylic Acid Analysis
| Component | Specification |
|---|---|
| Liquid Chromatograph | UHPLC or HPLC System nih.gov |
| Column | C18 Reversed-Phase nih.gov |
| Ionization Source | Electrospray Ionization (ESI) researchgate.net |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., TOF, Orbitrap) |
| Ionization Mode | Negative or Positive, often Negative for Carboxylic Acids researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. These improvements are due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For a polar, ionizable compound like this compound, reversed-phase UPLC is a highly suitable analytical method.
Research Findings: In the analysis of carboxylic acids, UPLC coupled with mass spectrometry (MS) is a powerful tool for achieving sensitive and reliable measurements. nih.gov The methodology often involves derivatization to enhance detection, such as using 3-nitrophenylhydrazine (B1228671) for carboxylic compounds to form hydrazones, which are then analyzed by UPLC/ESI-MS. nih.govresearchgate.net This approach allows for low limits of detection, often in the high femtomole to low picomole range, and provides excellent linearity over a significant dynamic range. nih.govresearchgate.net
A typical UPLC method for this compound would utilize a C18 stationary phase, which is effective for retaining polar and nonpolar compounds. The mobile phase would likely consist of an aqueous component (e.g., water with a small percentage of formic acid to control ionization) and an organic solvent like acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, would facilitate the separation of the target analyte from impurities.
Table 1: Illustrative UPLC-MS Parameters for Carboxylic Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides retention and separation of the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and ensures analyte protonation. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to ensure high efficiency. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |
| Detector | Mass Spectrometer (MS) or Photodiode Array (PDA) | Provides high sensitivity and selectivity for quantification. |
| Injection Vol. | 1 - 5 µL | Small volume suitable for high-efficiency separations. |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. diva-portal.org It is particularly well-suited for the analysis of charged species like this compound and offers advantages such as high resolution, minimal sample consumption, and rapid analysis times. diva-portal.orgscispace.com
Research Findings: CE, especially when coupled with mass spectrometry (CE-MS), has been successfully developed for the simultaneous determination of multiple fluoroquinolone antibiotics in various samples. rsc.orgrsc.org The technique's effectiveness relies on the optimization of several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. For carboxylic acids, the BGE is typically buffered at a pH where the analyte is ionized, facilitating its migration in the electric field. scispace.com Techniques such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed to separate both neutral and charged analytes. diva-portal.org Recent developments have focused on using derivatization strategies to add a permanent positive charge to carboxylic acids, improving their detection sensitivity in positive ionization mode MS. nih.gov
Table 2: Representative Capillary Electrophoresis Conditions for Fluoroquinolone Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-75 cm length) | Provides the medium for electrophoretic separation. |
| Background Electrolyte (BGE) | 20-50 mM buffer (e.g., phosphate, borate) | Maintains constant pH and conductivity. |
| pH | 7.0 - 9.5 | Ensures the carboxylic acid group is deprotonated and charged. |
| Applied Voltage | 15 - 30 kV | Driving force for the separation. |
| Temperature | 20 - 25 °C | Affects viscosity and migration time; kept constant for reproducibility. |
| Injection Mode | Hydrodynamic (Pressure) | Introduces a small, precise plug of the sample. |
| Detector | UV-Vis or Mass Spectrometer (MS) | For quantification and identification. |
Other Analytical Techniques for Research Applications
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound, this analysis serves to confirm its elemental composition and support its structural identification. The empirical formula for the compound is C₁₀H₆FNO₂. sigmaaldrich.com The analysis is performed by high-temperature combustion, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. This experimental data is then compared against the theoretical values calculated from the molecular formula.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 120.11 | 62.84% |
| Hydrogen | H | 1.008 | 6.048 | 3.16% |
| Fluorine | F | 18.998 | 18.998 | 9.94% |
| Nitrogen | N | 14.007 | 14.007 | 7.33% |
| Oxygen | O | 15.999 | 31.998 | 16.74% |
| Total | | | 191.161 | 100.00% |
Thermal Analysis (e.g., melting point determination)
Thermal analysis techniques measure the physical properties of a substance as a function of temperature. The most common of these for a crystalline solid like this compound is melting point determination. The melting point is a critical indicator of purity; a pure compound typically exhibits a sharp melting point, whereas impurities tend to broaden and depress the melting range.
Research Findings: The reported melting point for this compound is consistently in the range of 240-250 °C. fluorochem.co.uk One study recorded a melting point of 240-245 °C after synthesis and purification. rsc.org This high melting point is indicative of a stable crystalline lattice structure.
Electrochemical Methods
Electrochemical methods are used to study the redox properties of electroactive molecules. Quinolone derivatives, including this compound, contain carbonyl and carboxylic acid groups that can be electrochemically active. scispace.com Techniques like cyclic voltammetry and differential pulse voltammetry can be used to investigate the oxidation and reduction potentials of the compound.
Research Findings: Electrochemical analysis, particularly voltammetric techniques, has proven to be a sensitive tool for the determination of fluoroquinolone antibiotics. scispace.com These methods are advantageous due to their speed, cost-effectiveness, and high sensitivity, which can be further enhanced through the use of chemically modified electrodes. scispace.comrsc.org The electrochemical behavior of fluoroquinolones is often studied at various electrodes, such as glassy carbon or carbon paste electrodes. The resulting voltammograms provide information on the compound's redox mechanism and can be used to develop quantitative analytical methods for its detection in different matrices. scispace.com
Theoretical and Computational Studies on 8 Fluoroquinoline 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in understanding the electronic structure and properties of 8-fluoroquinoline-3-carboxylic acid. These computational methods provide insights into the molecule's geometry, reactivity, and spectroscopic characteristics.
Studies have focused on optimizing the geometry of quinolone compounds to determine the most stable conformer. researchgate.net This process of geometry optimization and energy minimization is crucial for subsequent analyses. researchgate.net A key aspect of these calculations is the examination of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is instrumental in characterizing the chemical reactivity of the molecule. researchgate.net
Furthermore, the molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These computational approaches are fundamental in assessing the flexibility and binding capabilities of the molecule to protein receptors. researchgate.net
Table 1: Key Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C10H6FNO2 ontosight.ai |
| Molecular Weight | 191.16 g/mol sigmaaldrich.com |
| CAS Number | 71082-53-6 advancedbiochemicals.com |
| SMILES | O=C(O)C1=CC2=CC=CC(F)=C2N=C1 sigmaaldrich.com |
| InChI Key | QKUIXNPZATTWNU-UHFFFAOYSA-N sigmaaldrich.com |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as this compound derivatives, and a target protein receptor. These methods are essential in drug discovery for predicting binding affinities and understanding the mechanism of action at a molecular level.
In the context of quinolone derivatives, molecular docking studies have been performed to understand their binding to bacterial enzymes like DNA gyrase (topoisomerase II). nih.gov The process involves generating 2D and 3D structures of the compounds and then optimizing their geometry to find the most stable conformer. researchgate.net Docking simulations then predict the binding modes, affinities, and orientation of the ligands within the active site of the receptor. researchgate.net The docking score and the formation of hydrogen bonds are key parameters used to evaluate the strength of the interaction. researchgate.net
For instance, derivatives of 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid have been docked into the active site of topoisomerase II DNA gyrase (PDB ID: 2XCT) to understand their binding interactions. nih.gov Similarly, docking studies on 8-chloro-quinolones have been conducted to explore their interactions with target receptors. researchgate.netresearchgate.net These simulations help in identifying crucial amino acid residues involved in the binding and can guide the design of more potent analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used in medicinal chemistry to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.gov
For quinolone derivatives, QSAR studies have been employed to correlate their molecular descriptors with their antimicrobial activity. nih.gov The process begins with the generation of a set of molecular descriptors, which can be 2D or 3D properties of the molecules. nih.gov These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov
A QSAR model is then developed using statistical methods to find the best correlation between the descriptors and the observed biological activity, often expressed as the minimum inhibitory concentration (MIC). nih.gov A statistically significant and predictive QSAR model can then be used to predict the activity of newly designed compounds. nih.gov For example, a study on quinolinone-based thiosemicarbazones developed a QSAR model that successfully predicted their activity against Mycobacterium tuberculosis. nih.gov The model revealed that electron-withdrawing groups like chloro and bromo increased the biological activity, while electron-donating methyl groups decreased it. nih.gov
In Silico Screening for Biological Activity
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org This approach significantly reduces the time and cost associated with experimental screening.
For quinolone derivatives, in silico screening has been utilized to identify potential lead compounds with antibacterial and other biological activities. researchgate.net The process often starts with molecular docking to predict the binding affinity of a library of compounds against a specific biological target. researchgate.net For instance, fluoroquinolones have been screened against the transcriptional regulator (TcaR) enzyme of Staphylococcus epidermidis, which is involved in biofilm formation. researchgate.net
Following the initial screening, hit molecules with promising binding energies and interactions are selected for further optimization. researchgate.net This can involve designing new analogs with improved pharmacological properties. researchgate.net In addition to predicting activity, in silico methods are also used to evaluate the pharmacokinetic properties of the compounds, such as absorption, distribution, metabolism, and excretion (ADME). frontiersin.org This integrated in silico approach, combining target identification, binding prediction, and pharmacokinetic profiling, is a powerful strategy for the development of new therapeutic agents based on the quinoline (B57606) scaffold. frontiersin.org
Future Research Directions and Translational Perspectives
Development of Novel Derivatized Scaffolds with Enhanced Activities
The chemical framework of 8-fluoroquinoline-3-carboxylic acid, particularly the quinoline-3-carboxylic acid core, is a well-established pharmacophore that allows for extensive structural modifications. mdpi.com Research has shown that chemical alterations at various positions of the quinolone ring (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) can significantly enhance the physical, chemical, pharmacokinetic, and pharmacological properties of the resulting molecules. rsc.org
Future work will continue to focus on creating novel derivatives with superior potency and specificity. For instance, modifications to the quinolone core have yielded promising HIV-1 integrase inhibitors. tandfonline.com A series of 5-fluoroquinolone-3-carboxylic acids demonstrated potent anti-HIV activity, with compound 4e (6-(3-chloro-2-fluorobenzyl)-5-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) showing an EC₅₀ value of 0.032 μM against wild-type HIV. tandfonline.com This highlights the potential for developing highly active antiviral agents through strategic derivatization.
Similarly, the synthesis of hybrids combining the fluoroquinolone scaffold with other heterocyclic rings, such as oxadiazoles, triazoles, and benzimidazoles, is a promising strategy. nih.gov These hybrid molecules have the potential to overcome antibiotic resistance and may exhibit novel anticancer properties. nih.gov The synthesis of carboxamide analogues of ciprofloxacin (B1669076) by modifying the carboxylic group at the C-3 position has also resulted in compounds with a diverse and sometimes enhanced antimicrobial profile, including antifungal activity not seen in the parent drug. researchgate.net Further studies are also exploring pentafluorosulfanyl (SF₅) analogs as a bioisostere for the trifluoromethyl (CF₃) group, which has shown equivalent or improved biological activities in antimalarial quinolines. nih.gov
Table 1: Examples of Derivatized Quinolone-3-Carboxylic Acids and Their Activities
| Compound Name/Series | Core Scaffold | Modification Highlight | Observed Activity | Reference |
|---|---|---|---|---|
| 5-Fluoroquinolone-3-carboxylic acids (e.g., Compound 4e) | Quinolone-3-carboxylic acid | Fluorine at C-5, various substitutions at N-1 and C-6 | Potent HIV-1 Integrase Inhibition | tandfonline.com |
| Ciprofloxacin Carboxamide Analogues | Fluoroquinolone | Amide linkage at C-3 carboxylic acid position | Enhanced antimicrobial and novel antifungal activity | researchgate.net |
| Pentafluorosulfanyl Analogs of Mefloquine | Quinoline (B57606) | SF₅ group substitution | Potent antimalarial activity | nih.gov |
| 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives | Quinoline-3-carboxylic acid | Pyrazolylmethyl group at C-6 | Potential HIV-1 Integrase Inhibition | mdpi.com |
Exploration of New Therapeutic Applications
While the quinolone scaffold is synonymous with antibiotics, research is uncovering a much broader therapeutic potential for its derivatives, extending into oncology, neurodegenerative diseases, and inflammatory conditions. nih.govontosight.ai The structural diversity and wide spectrum of biological activities make these compounds promising candidates for drug repurposing and novel therapeutic development. nih.govfrontiersin.org
Anticancer: Certain quinoline derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov For example, quinoline-2-carboxylic acid and quinoline-3-carboxylic acid showed remarkable growth inhibition against the MCF7 mammary cancer cell line. nih.gov A novel derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , was identified as a potent and selective Aurora A kinase inhibitor, inducing apoptosis in cancer cells and representing a potential lead for further optimization. nih.gov
Neurodegeneration: Researchers have synthesized and evaluated quinoline carboxylic acid derivatives as inhibitors of monoamine oxidase (MAO) and cholinesterase, enzymes implicated in neurodegenerative disorders like Parkinson's disease. nih.gov One derivative, 3c , was a highly potent inhibitor of both MAO-A and MAO-B, while compound 3i was the most potent inhibitor of acetylcholinesterase (AChE). nih.gov These findings suggest that the quinoline scaffold could be used to develop multi-target drugs for complex neurological diseases. nih.gov
Anti-inflammatory and Other Applications: Quinolone-3-carboxylic acids have also shown impressive anti-inflammatory properties in cellular models. nih.gov Beyond this, the scaffold is being investigated for other infectious diseases. Computational studies have identified 2-aryl-quinoline-4-carboxylic acid derivatives as potential inhibitors of the N-myristoyltransferase enzyme in Leishmania donovani, the parasite responsible for leishmaniasis, suggesting a new avenue for treating this neglected tropical disease. frontiersin.org
Table 2: Emerging Therapeutic Applications for Quinolone Carboxylic Acid Derivatives
| Therapeutic Area | Specific Target/Application | Example Compound Class/Derivative | Key Finding | Reference |
|---|---|---|---|---|
| Oncology | Aurora A Kinase Inhibition | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Potent and selective inhibition, induces apoptosis. | nih.gov |
| Neurodegeneration | Monoamine Oxidase (MAO) Inhibition | Quinoline carboxylic acid derivatives | Potent inhibition of MAO-A and MAO-B isoforms. | nih.gov |
| Anti-inflammatory | LPS-induced inflammation | Quinoline-3-carboxylic acids | Appreciable anti-inflammatory affinities. | nih.gov |
| Antiparasitic | Leishmaniasis (N-myristoyltransferase) | 2-aryl-quinoline-4-carboxylic acid derivatives | Identified as potential inhibitors via in silico screening. | frontiersin.org |
Advances in Green and Sustainable Synthesis of this compound
The chemical industry is increasingly focused on sustainable and environmentally benign synthesis methods. ijbpas.com For the production of this compound and its derivatives, green chemistry approaches offer significant advantages over conventional methods, including superior yields, shorter reaction times, and the use of economical and reusable catalysts. ijbpas.comresearchgate.net
Future research will likely expand on these green catalytic processes. ijbpas.com Methodologies such as microwave-assisted organic synthesis have revolutionized chemical synthesis by rapidly converting electromagnetic energy into heat, accelerating reaction rates and often leading to safer products with higher yields. researchgate.net Other green techniques being explored for quinolone synthesis include the use of ultrasonic equipment, photochemical reactions, and electrochemical synthesis. researchgate.net The development of metal-free synthesis methods is also a key area of interest due to the low cost and non-hazardous nature of the materials involved. rsc.org Furthermore, the use of environmentally friendly solvents, such as aqueous media and ionic liquids, is a critical component of sustainable protocols for quinolone synthesis. rsc.org
Integration of AI and Machine Learning in Drug Design for this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process, making it faster and more cost-effective. nih.govresearchgate.net These computational tools are particularly well-suited for exploring the vast chemical space of quinoline derivatives.
ML models, such as artificial neural networks (ANN), can rapidly predict chemical reactivity, such as the site selectivity of C-H functionalization on the quinoline ring. doaj.org This allows chemists to quickly identify which sites are most likely to undergo a specific reaction, streamlining the synthesis of new derivatives. doaj.org For structure-based drug design, computational methods like molecular docking are indispensable for identifying promising biological targets and designing new bioactive compounds. frontiersin.orgnih.gov Docking studies have been used to predict the binding affinity of quinolone analogues to protein receptors like DNA gyrase, providing a better understanding of their mechanism of action. researchgate.net
The integration of AI and ML can accelerate nearly every stage of drug development, from high-throughput virtual screening and hit identification to predicting clinical trial outcomes. nih.govnih.govspringernature.com By applying these methods to the this compound scaffold, researchers can more efficiently design novel molecules with optimized therapeutic properties and a higher probability of success. nih.gov
Compound Reference Table
Q & A
Q. What are the established synthetic routes for 8-fluoroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
Answer: A common method involves nucleophilic substitution of this compound with tert-butylthiol (t-BuSH) using sodium hydride (NaH) as a base in DMF at 140°C for 18 hours. Acidification to pH 2 with HCl precipitates the product . Key Parameters:
Q. How can researchers verify the purity and structural integrity of synthesized this compound derivatives?
Answer: Use a combination of analytical techniques:
Q. What are the solubility properties of this compound in common solvents?
Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, formulations often use DMSO-based stock solutions (50–100 mg/mL) diluted with PEG300, Tween-80, or saline for in vivo studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluorine, amino groups) influence the reactivity of this compound in nucleophilic substitutions?
Answer: The electron-withdrawing fluorine at position 8 enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. For example:
- Amino Substitution : 8-amino derivatives (e.g., 8-amino-7-cyclohexylamino analogs) are synthesized via nitro group reduction (e.g., using SnCl/HCl), followed by cyclopropane ring formation under basic conditions .
- Contradictions : Steric hindrance from bulky groups (e.g., cyclohexylamino) may reduce reaction rates despite electronic activation .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar quinolinecarboxylic acid derivatives?
Answer:
- 2D NMR (e.g., HSQC, HMBC) : Resolves overlapping signals in H and C spectra, especially for diastereomers or regioisomers.
- X-ray Crystallography : Definitive confirmation of substituent positions (e.g., tert-butylthio orientation in 16a ).
- Computational Modeling : Predicts chemical shifts (DFT calculations) to validate experimental NMR assignments .
Q. How can researchers design analogs of this compound for targeted biological activity (e.g., protease inhibition)?
Answer:
- Structure-Activity Relationship (SAR) : Introduce sulfhydryl groups (e.g., tert-butylthio) at position 8 to enhance binding to proteasome subunits (e.g., Rpn11) .
- Bioisosteric Replacement : Replace fluorine with chloro or methoxy groups to modulate lipophilicity (ClogP) and membrane permeability .
Example Derivative:
| Compound | Modification | Biological Target |
|---|---|---|
| 16a | 8-(tert-butylthio) | Proteasome Rpn11 |
| 4g | 8-amino-2,4-dimethoxyphenyl | Unknown kinase |
Q. What are the challenges in scaling up the synthesis of this compound derivatives while maintaining regioselectivity?
Answer:
- Side Reactions : Competing lactamization (e.g., PPA-catalyzed cyclization in dihydroquinoline precursors) may occur if nitro reduction is incomplete .
- Temperature Sensitivity : High-temperature reactions (>140°C) risk decomposition; microwave-assisted synthesis can reduce reaction times and improve yield .
- Purification : Acid precipitation may trap impurities; alternative methods (e.g., column chromatography with silica/C18) enhance purity for scaled batches .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of solvent polarity, temperature, and catalyst (e.g., PPA) on reaction efficiency .
- Data Interpretation : Cross-reference NMR and MS data with computational models to resolve ambiguities in substitution patterns.
- Biological Assays : Pre-screen derivatives for solubility and stability in assay buffers (e.g., PBS with 0.1% Tween-20) to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
